molecular formula C9H7BrN2O4 B6198162 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione CAS No. 2438125-85-8

3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

Cat. No.: B6198162
CAS No.: 2438125-85-8
M. Wt: 287.07 g/mol
InChI Key: YWTWRPUQGHMUBN-UHFFFAOYSA-N
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Description

3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a brominated heterocyclic compound featuring a pyrrolidine-2,5-dione moiety fused to a piperidine-2,6-dione core. Its molecular formula is C₁₆H₂₁BrN₂O₃, with a molecular weight of 369.26 g/mol . This compound is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery or materials science .

Properties

CAS No.

2438125-85-8

Molecular Formula

C9H7BrN2O4

Molecular Weight

287.07 g/mol

IUPAC Name

3-(3-bromo-2,5-dioxopyrrol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C9H7BrN2O4/c10-4-3-7(14)12(9(4)16)5-1-2-6(13)11-8(5)15/h3,5H,1-2H2,(H,11,13,15)

InChI Key

YWTWRPUQGHMUBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves the following steps:

  • Bromination of Pyrrole: : The initial step involves the bromination of pyrrole to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

  • Formation of Pyrrol-1-yl Intermediate: : The brominated pyrrole is then reacted with a suitable anhydride, such as maleic anhydride, under reflux conditions to form the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl intermediate.

  • Cyclization with Piperidine-2,6-dione: : The final step involves the cyclization of the intermediate with piperidine-2,6-dione under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrrole ring and the piperidine-2,6-dione moiety.

    Cycloaddition Reactions: The dione groups can engage in cycloaddition reactions, forming various cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild to moderate heating.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substituted Derivatives: Products from nucleophilic substitution reactions.

    Oxidized or Reduced Forms: Products from oxidation or reduction reactions.

    Cycloadducts: Products from cycloaddition reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, the compound is explored for its use in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism of action of 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dione groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the piperidine-2,6-dione family, which includes derivatives with varying substituents. Key comparisons are outlined below:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione Brominated pyrrolidine-dione C₁₆H₂₁BrN₂O₃ 369.26 Building block for drug synthesis
3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione (Patent: Novartis AG) Oxoisoindolinyl C₁₃H₁₃N₃O₃ 283.27 Pharmaceutical applications (e.g., immunomodulators)
Unnamed Fluorinated Analog (Enamine Ltd) Fluorinated substituent(s) C₁₁H₁₆F₂O₂ 218.24 Potential metabolic stability enhancement

Key Differences and Implications

Substituent Effects: The bromine in the target compound increases molecular weight and polarizability compared to the fluorine in the unnamed analog. Bromine’s larger atomic radius may enhance halogen bonding in biological targets but reduce metabolic stability compared to fluorine . The oxoisoindolinyl group in the Novartis derivative introduces a fused aromatic system, likely improving π-π stacking interactions in protein binding pockets, a feature absent in the brominated pyrrolidine analog .

Biological Activity: The Novartis derivative’s oxoisoindolinyl group is associated with immunomodulatory applications, such as proteasome inhibition or cytokine modulation . In contrast, the brominated compound’s activity remains speculative but could target similar pathways with altered potency due to steric and electronic differences.

Synthetic Utility :

  • The brominated compound’s reactivity (e.g., susceptibility to nucleophilic substitution) makes it a versatile intermediate for introducing bromine into larger scaffolds. This contrasts with the fluorinated analog, which may prioritize stability in vivo .

Research Findings and Limitations

  • However, software like SHELXL (used for small-molecule refinement) could resolve its conformation and intermolecular interactions .

Biological Activity

3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O3C_{13}H_{12}BrN_3O_3 with a molecular weight of 328.16 g/mol. The compound features a piperidine ring substituted with a pyrrole derivative that contains a bromine atom and two keto groups.

PropertyValue
Molecular FormulaC13H12BrN3O3
Molecular Weight328.16 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities:

1. Anticancer Activity
Studies have demonstrated that similar pyrrole derivatives possess significant anticancer properties. For instance, compounds bearing the pyrrole moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Case Study:
A study involving pyrrole derivatives revealed that specific substitutions on the pyrrole ring enhanced cytotoxicity against cancer cells such as A431 and HT29. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity
Compounds containing the pyrrole structure have also been evaluated for their antimicrobial effects. A series of derivatives were tested against bacterial strains, showing promising results in inhibiting growth.

Table: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrrole Derivative AE. coli32 µg/mL
Pyrrole Derivative BS. aureus16 µg/mL
3-Bromo CompoundPseudomonas aeruginosa8 µg/mL

3. Neuroprotective Effects
Recent studies suggest that similar compounds may serve as neuroprotective agents by inhibiting monoamine oxidase (MAO) activity. MAO inhibitors are vital in treating neurodegenerative disorders such as Parkinson's disease.

Case Study:
A derivative with structural similarities to our compound was found to have an IC50 value of 0.586 nM against MAO-B, indicating its potential as a therapeutic agent for neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death has been observed in related compounds.
  • Antioxidant Properties: Some derivatives exhibit antioxidant activity that can protect cells from oxidative stress.

Q & A

Q. What are the common synthetic routes for 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using brominated pyrrolidine-dione precursors. For example, base-assisted cyclization of aryl-substituted intermediates (e.g., 3-bromo-1H-pyrrole-2,5-dione derivatives) with piperidine-2,6-dione moieties is a common approach . Key steps include:
  • Reaction Optimization : Adjusting base strength (e.g., KOH, NaH) and solvent polarity to control regioselectivity.
  • Purification : Column chromatography or recrystallization (e.g., ethanol/benzene mixtures) to isolate high-purity products.
  • Characterization : Nuclear magnetic resonance (¹H/¹³C NMR) to confirm substituent positions, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is required:
  • ¹H/¹³C NMR : Identifies proton and carbon environments, particularly the brominated pyrrole and piperidine rings. For example, the deshielding effect of the bromo group in 3-bromo-1H-pyrrole-2,5-dione derivatives is detectable at ~δ 7.2–7.5 ppm in ¹H NMR .
  • HRMS : Validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical m/z values).
  • X-ray crystallography : Optional for resolving steric effects in the piperidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize by-products in the synthesis of this compound?

  • Methodological Answer : Utilize design of experiments (DoE) frameworks to systematically evaluate variables:
  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Variables : Yield, purity (HPLC), and by-product formation.
  • Statistical Tools : Fractional factorial designs or response surface methodology (RSM) to identify critical interactions (e.g., solvent-catalyst synergy) . For instance, a study on similar brominated heterocycles reduced experimental trials by 40% using a central composite design .

Q. What strategies are recommended for elucidating the bioactivity mechanisms of this compound in cellular systems?

  • Methodological Answer : Combine in vitro assays with structure-activity relationship (SAR) analysis:
  • Target Identification : Use kinase inhibition assays (e.g., ATP-binding site competition) due to the compound’s potential interaction with enzymatic pockets.
  • Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization.
  • SAR : Compare analogues (e.g., replacing bromine with chlorine or modifying the piperidine ring) to pinpoint critical functional groups. Reference PubChem’s computed properties (e.g., logP, polar surface area) for predictive modeling .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct comparative studies under standardized conditions:
  • Assay Replication : Use identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT vs. resazurin assays) to minimize variability.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 3,5-diarylsubstituted pyrrol-2-ones) to identify trends in bioactivity .

Q. What computational tools are suitable for predicting the reactivity of the brominated pyrrole moiety in this compound?

  • Methodological Answer : Leverage density functional theory (DFT) and molecular dynamics (MD) simulations :
  • DFT : Calculate bond dissociation energies (BDEs) for the C-Br bond to predict substitution tendencies.
  • MD : Simulate solvent interactions (e.g., DMSO vs. water) to assess stability.
  • PubChem Data : Use precomputed electrostatic potential maps and partial charges to guide synthetic planning .

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